molecular formula C8H7IO3 B1600567 2-Hydroxy-5-iodo-4-methylbenzoic acid CAS No. 850146-83-7

2-Hydroxy-5-iodo-4-methylbenzoic acid

Cat. No. B1600567
CAS RN: 850146-83-7
M. Wt: 278.04 g/mol
InChI Key: UTMZYHSBLJWZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-iodo-4-methylbenzoic acid is a chemical compound with the molecular formula C8H7IO3 and a molecular weight of 278.04 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-iodo-4-methylbenzoic acid can be represented by the InChI string: InChI=1S/C8H8O3/c1-5-2-3-6 (8 (10)11)7 (9)4-5/h2-4,9H,1H3, (H,10,11) . This indicates that the compound has 8 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms.

Scientific Research Applications

Application in Antibiotic Synthesis

2-Hydroxy-5-iodo-4-methylbenzoic acid is an important compound in the synthesis of calichemicin antibiotics. Calichemicins, known for their potent antibiotic properties, involve complex synthesis processes where substituted aromatic carboxylic acids like 2-Hydroxy-5-iodo-4-methylbenzoic acid play a crucial role. This compound is synthesized from readily available starting materials, demonstrating its practical utility in antibiotic production (Laak & Scharf, 1989).

Role in Biological Processes

In biological systems, compounds structurally related to 2-Hydroxy-5-iodo-4-methylbenzoic acid are involved in various metabolic processes. For instance, studies have shown that 4-Hydroxy-3-methylbenzoic acid, a structurally similar compound, plays a role in the bacterial metabolism of certain compounds, indicating the potential biological significance of these types of molecules (Chapman & Hopper, 1968).

Use in Medical Research

Research on derivatives of 4-hydroxybenzoic acid, a compound related to 2-Hydroxy-5-iodo-4-methylbenzoic acid, has contributed to the understanding of various medical conditions and treatments. For example, studies on 4-hydroxy-3,5-diiodobenzoic acid have provided insights into the metabolism and excretion patterns in various species, which is valuable for understanding drug metabolism and designing new pharmaceutical compounds (Wold, Smith, & Williams, 1973).

Radiochemical Applications

Compounds similar to 2-Hydroxy-5-iodo-4-methylbenzoic acid have been used in radiochemical studies for potential applications in medical imaging. For instance, methyl-4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate, a related compound, has been studied for its biodistribution in mice, highlighting its potential use in designing radiopharmaceuticals (Patel et al., 1991).

Environmental and Health Studies

Research on compounds structurally related to 2-Hydroxy-5-iodo-4-methylbenzoic acid includes studies on the formation of iodinated disinfection byproducts during cooking with chlor(am)inated tap water and iodized table salt. Such studies are crucial for understanding the environmental and health impacts of common household practices (Pan, Zhang, & Li, 2016).

Synthesis of Value-Added Compounds

2-Hydroxy-5-iodo-4-methylbenzoic acid and its related compounds have applications in the synthesis of value-added bioproducts used in various industries such as food, cosmetics, pharmacy, and fungicides. The synthesis of these compounds often involves advanced biosynthetic and metabolic engineering techniques, highlighting the versatility of these chemical structures in various applications (Wang et al., 2018)

Safety And Hazards

The safety data sheet for 2-Hydroxy-5-iodo-4-methylbenzoic acid advises against breathing in mist, gas, or vapors, and against contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2-hydroxy-5-iodo-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMZYHSBLJWZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460614
Record name 2-hydroxy-5-iodo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-iodo-4-methylbenzoic acid

CAS RN

850146-83-7
Record name 2-hydroxy-5-iodo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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